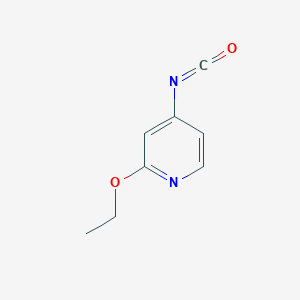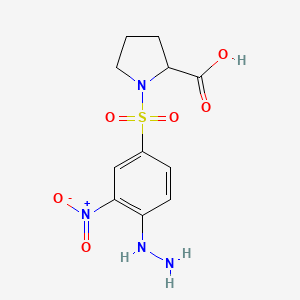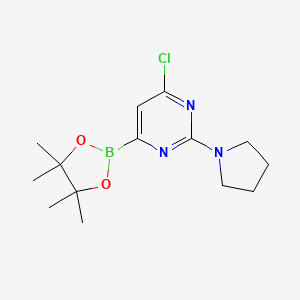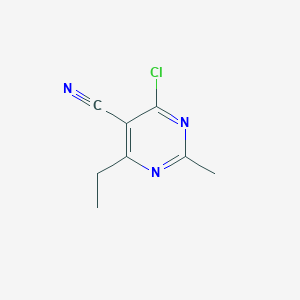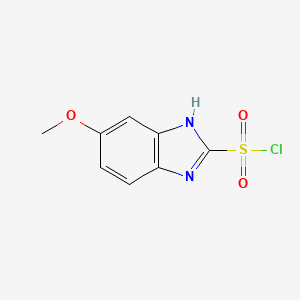
5-Methoxy-1H-benzimidazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-benzimidazole-2-sulfonyl chloride: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the sulfonyl chloride group in this compound makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride typically involves the reaction of 5-methoxy-1H-benzimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methoxy-1H-benzimidazole+Chlorosulfonic acid→5-Methoxy-1H-benzimidazole-2-sulfonyl chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-Methoxy-1H-benzimidazole-2-sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.
Reduction: Requires reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride is used as an intermediate in the synthesis of various benzimidazole derivatives, which have applications as corrosion inhibitors, catalysts, and ligands in coordination chemistry .
Biology: In biological research, benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Benzimidazole derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and parasitic infections .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, stabilizers for plastics, and additives in lubricants .
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonyl chloride group can react with nucleophilic sites on proteins, modifying their activity and function.
Comparison with Similar Compounds
- 5-Methoxy-1H-benzimidazole-2-thiol
- 5-Methoxy-1H-benzimidazole-2-sulfonic acid
- 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl-1H-benzimidazole
Properties
Molecular Formula |
C8H7ClN2O3S |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
6-methoxy-1H-benzimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c1-14-5-2-3-6-7(4-5)11-8(10-6)15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
WKINAMNOBXWOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



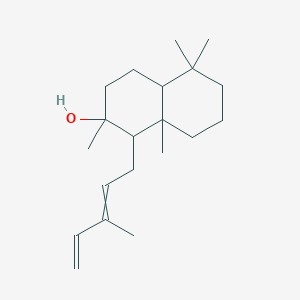
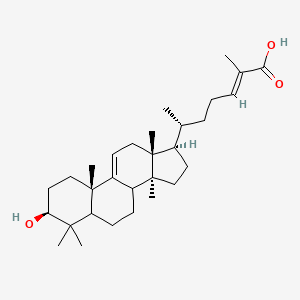
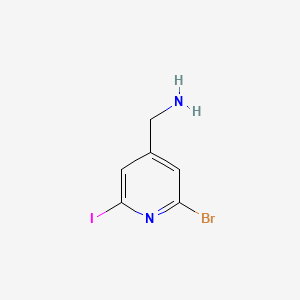

![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)

